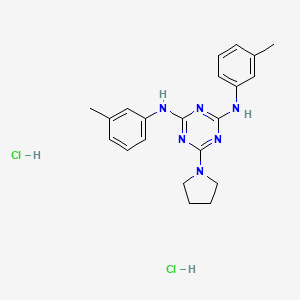

6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that includes a pyrrolidine ring, a triazine ring, and two tolyl groups. Pyrrolidine is a five-membered ring with one nitrogen atom . Triazine is a six-membered ring with three nitrogen atoms . Tolyl groups are derived from toluene and contain a methyl group attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Triazine derivatives can be synthesized through reactions involving cyanuric chloride .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and triazine rings, as well as the tolyl groups. Pyrrolidine rings can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the pyrrolidine ring could influence its solubility and stability .Aplicaciones Científicas De Investigación

Hydrogen-Bonded Crystals Engineering

6-(Pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride, due to its structural similarity to bipyridine and its diaminotriazinyl (DAT) groups, is used in the formation of hydrogen-bonded crystals. These crystals are created through the reaction with metal salts, notably Ag(I), leading to cationic chelates and structures stabilized by both coordinative interactions and hydrogen bonds (Duong et al., 2011).

Development of Novel Heterocyclic Systems

This compound undergoes thermal intramolecular rearrangement, leading to the unexpected synthesis of new heterocyclic systems. An example is the formation of 1H-pyrrolo[2,3-e]-1,2,4-triazine, which is derived from a novel synthesis method (Wells et al., 1991).

Electrochemical and Electrochromic Applications

The compound's derivatives are used in electrochemistry, particularly in the synthesis of new monomers for electrochromic applications. One example is the synthesis of 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, which demonstrates significant electrochromic properties (Ak et al., 2006).

Selective Metal Extraction

The compound's analogs are investigated for their potential in selective metal extraction. For instance, new hydrophobic, tridentate nitrogen heterocyclic reagents based on this structure show enhanced separation of americium(III) from europium(III) in nitric acid, demonstrating potential applications in nuclear waste management (Hudson et al., 2006).

Antimicrobial Activity

Derivatives of this compound are synthesized and screened for antimicrobial activities. Certain compounds show high antimicrobial activity, which is crucial for developing new antimicrobial agents (Ali & Ibrahim, 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could involve exploring its potential applications, particularly in the field of drug discovery given the known biological activity of many pyrrolidine derivatives . Further studies could also investigate its synthesis and properties in more detail.

Propiedades

IUPAC Name |

2-N,4-N-bis(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6.2ClH/c1-15-7-5-9-17(13-15)22-19-24-20(23-18-10-6-8-16(2)14-18)26-21(25-19)27-11-3-4-12-27;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBLVIMEEIBHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC(=C4)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol](/img/structure/B2834095.png)

![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)

methanone](/img/structure/B2834099.png)

![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)

![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2834106.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B2834108.png)

![7-(benzylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2834111.png)

![2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2834113.png)

![3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2834116.png)